2-(4-methyl-2-oxo-2H-chromen-8-yloxy)acetyl chloride
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Overview
Description
7-(Chlorocarbonylmethoxy)-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a chlorocarbonylmethoxy group attached to the 7th position of the 4-methylcoumarin core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin typically involves the following steps:
Starting Material: The synthesis begins with 4-methylcoumarin as the starting material.
Chlorocarbonylation: The 7th position of the 4-methylcoumarin is chlorocarbonylated using phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to avoid decomposition.
Methoxylation: The resulting intermediate is then treated with methanol in the presence of a catalyst, such as sodium methoxide, to introduce the methoxy group, forming 7-(Chlorocarbonylmethoxy)-4-methylcoumarin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling large quantities of phosgene and methanol with appropriate safety measures.
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure efficient and controlled reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(Chlorocarbonylmethoxy)-4-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield 7-hydroxymethoxy-4-methylcoumarin.
Oxidation: Oxidative reactions can convert the methyl group to a carboxyl group, forming 7-(Chlorocarbonylmethoxy)-4-carboxycoumarin.
Common Reagents and Conditions:
Substitution: Amines or alcohols, typically under mild conditions.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various amides or esters.
Hydrolysis Product: 7-hydroxymethoxy-4-methylcoumarin.
Oxidation Product: 7-(Chlorocarbonylmethoxy)-4-carboxycoumarin.
Scientific Research Applications
7-(Chlorocarbonylmethoxy)-4-methylcoumarin has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Chlorocarbonylmethoxy)-4-methylcoumarin involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell growth and proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
4-Methylcoumarin: Lacks the chlorocarbonylmethoxy group, making it less reactive.
7-Hydroxy-4-methylcoumarin: Contains a hydroxyl group instead of the chlorocarbonylmethoxy group, leading to different reactivity and applications.
7-(Methoxycarbonylmethoxy)-4-methylcoumarin: Similar structure but with a methoxycarbonyl group, affecting its chemical properties.
Uniqueness: 7-(Chlorocarbonylmethoxy)-4-methylcoumarin is unique due to the presence of the chlorocarbonylmethoxy group, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C12H9ClO4 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-8-yl)oxyacetyl chloride |
InChI |
InChI=1S/C12H9ClO4/c1-7-5-11(15)17-12-8(7)3-2-4-9(12)16-6-10(13)14/h2-5H,6H2,1H3 |
InChI Key |
ZWIXECJTZFYXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC=C2OCC(=O)Cl |
Origin of Product |
United States |
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